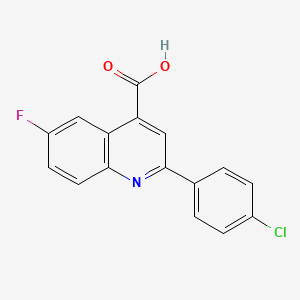

2-(4-Chlorophenyl)-6-fluoro-4-carboxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQMFGLMYDYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl 6 Fluoro 4 Carboxyquinoline

Classical and Contemporary Synthetic Routes to Quinoline-4-carboxylic Acids

The construction of the quinoline-4-carboxylic acid core is historically achieved through several named reactions. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with compounds that provide the necessary three-carbon fragment to form the pyridine (B92270) ring of the quinoline (B57606) system. researchgate.net

The Pfitzinger reaction, first reported in the late 19th century, stands as a cornerstone for the synthesis of quinoline-4-carboxylic acids. researchgate.netwikipedia.org The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com This methodology is particularly well-suited for the synthesis of 2-(4-Chlorophenyl)-6-fluoro-4-carboxyquinoline, as the required substituents can be incorporated into the starting materials. Specifically, the reaction would utilize 5-fluoro-isatin and 4'-chloroacetophenone (B41964) to introduce the fluorine at the 6-position and the 4-chlorophenyl group at the 2-position, respectively.

The general mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. wikipedia.orgresearchgate.net This intermediate then condenses with the carbonyl compound (e.g., 4'-chloroacetophenone) to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net

The classical Pfitzinger reaction is typically performed under strongly basic conditions, often using potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent like ethanol, followed by heating under reflux for several hours. jocpr.comui.ac.idnih.gov The reaction mixture is then neutralized with acid to precipitate the carboxylic acid product. jocpr.com

Table 1: Typical Reaction Conditions for the Pfitzinger Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Base | Potassium Hydroxide (KOH) | wikipedia.orgjocpr.comui.ac.id |

| Solvent | Ethanol/Water mixture | jocpr.comui.ac.id |

| Temperature | Reflux (approx. 79°C) | ui.ac.id |

| Reaction Time | 12-24 hours | jocpr.com |

| Work-up | Acidification (e.g., with HCl or Acetic Acid) | jocpr.com |

Optimizations to the Pfitzinger reaction have been developed to improve yields, shorten reaction times, and expand its applicability. Microwave irradiation has been successfully employed to accelerate the synthesis of quinoline-4-carboxylic acids. researchgate.netnih.gov The use of different catalytic systems and reaction media has also been explored to create more environmentally friendly protocols. researchgate.net For instance, some modifications aim to reduce the harshness of the basic conditions, which can be detrimental to sensitive functional groups on the substrates. nih.gov

The Pfitzinger reaction demonstrates a broad substrate scope, accommodating a wide variety of substituted isatins and carbonyl compounds. researchgate.net This flexibility allows for the synthesis of a diverse library of quinoline-4-carboxylic acids. Substituted isatins, such as 5-fluoro-isatin, are key to producing quinolines with substituents on the benzene (B151609) ring. researchgate.net

The carbonyl component largely dictates the substitution pattern at the 2- and 3-positions of the quinoline ring. A range of ketones, including acetophenones, dialkyl ketones, and cyclic ketones, can be used. researchgate.netresearchgate.net The synthesis of 2-arylquinoline-4-carboxylic acids is readily achieved using substituted acetophenones. researchgate.net For example, the reaction of isatin with 4-bromoacetophenone has been successfully used to produce 2-(4-bromophenyl)quinoline-4-carboxylic acid, a close analog of the target compound. nih.gov This provides strong evidence for the feasibility of using 4'-chloroacetophenone to synthesize the 2-(4-chlorophenyl) derivative.

However, the Pfitzinger reaction has limitations. The strongly basic conditions can be incompatible with substrates bearing base-sensitive functional groups. nih.gov Furthermore, unsymmetrical ketones can sometimes lead to mixtures of regioisomeric products, although the reaction with aryl methyl ketones (like acetophenones) typically proceeds with high regioselectivity to yield the 2-aryl product.

While the Pfitzinger reaction is a primary route, other methods exist for the synthesis of quinoline-4-carboxylic acids.

The Doebner Reaction is a notable alternative, involving a three-component condensation of an aniline, an aldehyde, and pyruvic acid. nih.govwikipedia.org To synthesize the target molecule via this route, one would start with 4-fluoroaniline (B128567), 4-chlorobenzaldehyde, and pyruvic acid. This reaction avoids the need to pre-synthesize a substituted isatin but may suffer from lower yields when using electron-deficient anilines. nih.govbohrium.com The reaction conditions often involve refluxing in ethanol, sometimes with an acid catalyst. nih.gov

More contemporary methods include various cyclization and annulation strategies . Transition-metal-catalyzed oxidative annulation reactions have emerged as powerful tools for quinoline synthesis. mdpi.com For instance, the electrophilic cyclization of N-(2-alkynyl)anilines can produce a variety of substituted quinolines under mild conditions. nih.govresearchgate.net These modern approaches offer alternative pathways that may tolerate a broader range of functional groups and provide different regioselectivities compared to classical methods.

Pfitzinger Reaction and its Variations

Synthesis of Halogenated Quinoline Scaffolds

The synthesis of halogenated quinolines like this compound is most efficiently achieved by incorporating the halogen atoms into the starting materials rather than by halogenating the quinoline core as a final step.

The introduction of the 6-fluoro substituent is typically accomplished by starting with a fluorine-containing aniline or isatin derivative. In the context of the Pfitzinger synthesis, 5-fluoro-isatin is the logical precursor. For the Doebner reaction, 4-fluoroaniline would be the starting material. researchgate.net Direct fluorination of the quinoline ring is possible but often leads to a mixture of isomers (5-, 6-, and 8-fluoro derivatives) and is generally less selective. researchgate.net The presence of a fluorine atom at the C-6 position is a common feature in many biologically active quinolones, where it is known to enhance antibacterial activity. nih.govacs.org

The 2-(4-chlorophenyl) group is introduced via the carbonyl component in the Pfitzinger reaction (4'-chloroacetophenone) or the aldehyde component in the Doebner reaction (4-chlorobenzaldehyde). nih.govderpharmachemica.com This strategy ensures the regioselective placement of the substituted aryl group at the 2-position of the quinoline ring. Direct chlorination of the pre-formed quinoline ring is not a viable strategy for introducing this specific substituent.

Regioselective Synthesis Challenges

A primary challenge in the synthesis of this compound is achieving the correct regiochemistry. The substitution pattern—a fluorine atom at the C6 position—presents a significant hurdle for common quinoline syntheses like the Doebner or Skraup reactions. nih.govwikipedia.org

These methods typically involve the reaction of a substituted aniline with α,β-unsaturated carbonyl compounds or their precursors. wikipedia.orgiipseries.org If one were to use 4-fluoroaniline as the starting material, the final acid-catalyzed electrophilic cyclization onto the aniline ring would be directed by the powerful ortho-directing amino group. This would preferentially lead to the formation of 5-fluoro or 7-fluoro quinoline isomers, not the desired 6-fluoro product. The Doebner–von Miller synthesis, in particular, is noted for its potential regioselectivity issues when meta-substituted anilines are used. nih.gov

To overcome this, the Friedländer synthesis is a more appropriate and controllable approach. organicreactions.orgwikipedia.orgnih.gov This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov For the target molecule, the synthesis would ideally start with 2-amino-5-fluorobenzophenone (B397965) or a related ketone. The key challenge is then shifted to the regioselective synthesis of this specific precursor. The reaction is outlined below:

Plausible Friedländer Synthesis Route

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

This strategy ensures the fluorine atom is correctly positioned at C6, as its location is predetermined by the structure of the 2-aminoaryl ketone. The Pfitzinger reaction, which utilizes an isatin derivative, offers a similar level of control over the final substitution pattern. organicreactions.orgnih.gov

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the quinoline ring is a versatile functional handle, allowing for the synthesis of a wide array of derivatives. In medicinal chemistry, this group is often crucial for biological activity, potentially forming key salt bridges or hydrogen bonds within a biological target's binding site. nih.gov Its chemical reactivity is central to developing analogues for preclinical evaluation.

Esterification and Amide Formation for Preclinical Studies

The conversion of the carboxylic acid to esters and amides is a fundamental strategy in drug discovery to explore structure-activity relationships (SAR), modify pharmacokinetic properties, and develop prodrugs. nih.govnih.gov

Amide Formation: Standard peptide coupling conditions are effective for synthesizing amide derivatives. The carboxylic acid can be activated with reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). Alternatively, conversion to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, provides a high-yielding route to the desired amides. researchgate.net

Esterification: Esters can be prepared through Fischer esterification, where the carboxylic acid is refluxed with an alcohol under acidic conditions. For more sensitive or complex alcohols, other methods like the Yamaguchi esterification or using coupling agents can be employed.

The following table illustrates potential derivatives synthesized for preclinical assessment.

| Derivative Type | Reagent | Resulting Moiety | Potential Rationale for Preclinical Study |

| Amide | Piperazine (B1678402) | -C(O)N(CH₂)₄NH | Introduce basic center for solubility/PK modulation |

| Amide | Morpholine | -C(O)N(CH₂)₄O | Improve aqueous solubility and metabolic stability |

| Amide | (S)-3-Hydroxypyrrolidine | -C(O)N(C₄H₇OH) | Introduce chiral center and hydrogen bond donor |

| Ester | Methanol | -C(O)OCH₃ | Simple ester prodrug for cell permeability studies |

| Ester | 2-Hydroxyethyl acetate | -C(O)O(CH₂)₂OC(O)CH₃ | Prodrug strategy for improved bioavailability |

Coupling Reactions for Complex Analogues

Beyond simple amides and esters, the carboxylic acid functional group serves as a starting point for more complex molecular architectures. These transformations can introduce new functionalities, alter the core scaffold, or attach larger, more intricate chemical groups.

One advanced strategy involves converting the carboxylic acid into an amine via a Curtius rearrangement. This process proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate that can be hydrolyzed to the corresponding 4-aminoquinoline (B48711). This newly installed amino group can then serve as a nucleophile or be further modified, for example, through acylation or reductive amination, to build complex side chains.

Another approach is the reduction of the carboxylic acid to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). The resulting 4-(hydroxymethyl)quinoline opens up another set of chemical modifications, including oxidation, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

These multi-step derivatization strategies allow for a deep exploration of the chemical space around the quinoline scaffold, enabling the synthesis of highly tailored molecules for specific biological investigations.

| Transformation | Reagents | Intermediate | Final Functional Group | Subsequent Reactions for Complex Analogues |

| Curtius Rearrangement | 1. SOCl₂2. NaN₃3. Heat (Δ)4. H₂O | Acyl azide, Isocyanate | Amine (-NH₂) | Acylation, Sulfonylation, Buchwald-Hartwig coupling |

| Reduction | BH₃·THF or LiAlH₄ | N/A | Alcohol (-CH₂OH) | Etherification, Mitsunobu reaction, Oxidation to aldehyde |

| Arndt-Eistert Homologation | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | Diazoketone | Homologated acid (-CH₂COOH) | Further amide/ester formation on the extended chain |

Preclinical Biological Investigations of 2 4 Chlorophenyl 6 Fluoro 4 Carboxyquinoline and Analogues

In Vitro Biological Activity Profiling

Anti-proliferative Activity in Cancer Cell Lines

The potential of quinoline (B57606) derivatives as anti-proliferative agents has been explored through various studies on analogues of 2-(4-Chlorophenyl)-6-fluoro-4-carboxyquinoline. These investigations often involve cell-based assays to determine the cytotoxic effects of these compounds on cancer cell lines.

The anti-proliferative activity of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives was assessed using the MTT assay against the MDA-MB-231 breast cancer cell line. thaiscience.info All synthesized compounds in this series demonstrated significant anticancer activity. For instance, a derivative with a 4-NO2 substitution (compound 6j) exhibited the most promising anti-breast cancer activity with an IC50 value of 8.24 μM. thaiscience.info

In another study, a series of 2-styryl-4-quinoline carboxylic acid analogues were evaluated for their anticancer activity against several cancer cell lines, including HCC827, H1975, A549, and BEAS-2B, using the MTT assay. researchgate.net Many of these quinoline compounds showed a significant cytotoxic effect. One particular compound (compound 21) was identified as the most potent, with IC50 values of 0.010 μM, 0.21 μM, 0.99 μM, and 2.99 μM against these cell lines, respectively. researchgate.net

The results from these studies on analogous compounds are summarized in the table below.

Table 1: Anti-proliferative Activity of this compound Analogues

| Compound Analogue | Cancer Cell Line | Assay | IC50 Value (μM) |

|---|---|---|---|

| 2-(3-chlorophenyl) quinoline-4-carboxamide (6j) | MDA-MB-231 | MTT | 8.24 |

| 2-styryl-4-quinoline carboxylic acid (21) | HCC827 | MTT | 0.010 |

| 2-styryl-4-quinoline carboxylic acid (21) | H1975 | MTT | 0.21 |

| 2-styryl-4-quinoline carboxylic acid (21) | A549 | MTT | 0.99 |

The selectivity of quinoline derivatives is a crucial aspect of their potential as therapeutic agents. In a study involving 2-styryl-4-quinoline carboxylic acid derivatives, the compounds were tested against a panel of cancer cell lines, which provides an indication of their selective cytotoxicity. researchgate.net For example, compound 21 displayed varying IC50 values across different lung cancer cell lines (HCC827, H1975, A549) and a non-cancerous lung epithelial cell line (BEAS-2B), suggesting a degree of selectivity. researchgate.net

Similarly, the evaluation of 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives against the MDA-MB-231 breast cancer cell line demonstrated their potential, with all tested compounds showing IC50 values less than 50 μM. thaiscience.info This indicates a notable level of activity against this specific cancer cell line.

Antimicrobial Activity (Bacterial and Fungal Strains)

Quinoline derivatives have been extensively investigated for their antimicrobial properties. Analogues of this compound have shown activity against a range of bacterial and fungal pathogens.

A study on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives evaluated their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The investigation revealed that some of these compounds displayed good antibacterial activity, particularly against Staphylococcus aureus. nih.gov For instance, compounds 5a4 and 5a7 showed the best inhibition with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL against Staphylococcus aureus and 128 μg/mL against Escherichia coli, respectively. nih.gov

In another study, 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives were screened for their antibacterial activity. thaiscience.info While they showed less activity compared to the standard drug streptomycin, one compound (6h) was identified as the most effective among the series. thaiscience.info

The antibacterial activities of these analogues are presented in the table below.

Table 2: Antibacterial Activity of this compound Analogues

| Compound Analogue | Bacterial Strain | Assay | MIC (μg/mL) |

|---|---|---|---|

| 2-phenyl-quinoline-4-carboxylic acid (5a4) | Staphylococcus aureus | Broth dilution | 64 |

The antifungal potential of quinoline derivatives has also been a subject of research. A study focused on novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which are structurally related to the target compound, and found them to possess good antifungal activities. nih.gov Specifically, compounds 3a, 3g, and 3h demonstrated high inhibitory effects on the growth of most fungi tested, with EC50 values ranging from 8.3 to 64.2 μg/mL. nih.gov

Another investigation into 2,6-disubstituted quinolines identified a series of 6-amide and 6-urea derivatives with fungicidal activity against Candida albicans, with Minimal Fungicidal Concentration (MFC) values below 15 μM. nih.gov Certain 6-amide derivatives (compounds 1, 5, and 6) showed the highest fungicidal activity, with MFC values between 6.25 and 12.5 μM. nih.gov Furthermore, compounds 1 and 5 also exhibited activity against the emerging pathogen Candida glabrata (MFC < 50 μM). nih.gov

The antifungal activities of these related compounds are detailed in the table below.

Table 3: Antifungal Activity of this compound Analogues

| Compound Analogue | Fungal Strain | Assay | MFC/EC50 (μM or μg/mL) |

|---|---|---|---|

| s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline (3a, 3g, 3h) | Various fungi | Mycelial growth rate | 8.3 - 64.2 μg/mL (EC50) |

| 2,6-disubstituted quinoline (6-amide derivatives 1, 5, 6) | Candida albicans | Broth microdilution | 6.25 - 12.5 μM (MFC) |

Antiviral Activity (e.g., Anti-HBV, Anti-HIV)

The quinoline nucleus is a key pharmacophore in the development of antiviral agents, with derivatives showing efficacy against a wide spectrum of viruses. nih.govnih.gov Research has demonstrated that compounds based on the quinoline scaffold can inhibit viruses such as Dengue virus, Zika virus, Human Immunodeficiency Virus (HIV), and various coronaviruses. nih.govsemanticscholar.orgproquest.com

While specific studies on the anti-HBV or anti-HIV activity of this compound are not extensively detailed in the reviewed literature, the broader class of quinoline derivatives has shown notable potential. For instance, certain quinoline-based compounds have been identified as HIV integrase and Rev protein inhibitors. mdpi.com The anti-HIV activity of quinolinonyl non-diketo acid derivatives has been linked to the inhibition of HIV-1 ribonuclease H and polymerase functions of reverse transcriptase. nih.gov Similarly, isoquinoline-based analogues have been synthesized and evaluated as CXCR4 antagonists, which play a role in HIV entry into host cells, with some compounds showing low nanomolar anti-HIV activity. mdpi.comnih.gov The mechanism for some quinoline derivatives against HIV involves the chelation of magnesium ions in the active site of the integrase enzyme. mdpi.com

The potential of the quinoline scaffold is further highlighted by its activity against other viruses. Novel quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2, possibly by impairing the accumulation of the viral envelope glycoprotein (B1211001) during the early stages of infection. semanticscholar.orgproquest.com

Antiprotozoal and Antimalarial Properties (Preclinical)

The 4-aminoquinoline (B48711) scaffold is historically significant in the fight against malaria, with chloroquine (B1663885) being a cornerstone of treatment for decades. nih.govsemanticscholar.org Research has continued to explore this chemical class, leading to the development of new analogues with activity against drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net

A series of quinoline-4-carboxamides, structurally related to 4-carboxyquinolines, were identified from a phenotypic screen and optimized to produce lead molecules with low nanomolar in vitro potency against P. falciparum. nih.govresearchgate.net These compounds demonstrated excellent oral efficacy in a P. berghei malaria mouse model, with ED90 values below 1 mg/kg for some analogues when administered orally. nih.govresearchgate.netnih.gov The novel mechanism of action for one of the lead compounds, DDD107498, was identified as the inhibition of translation elongation factor 2 (PfEF2). nih.gov

The development of these potent quinoline derivatives underscores the enduring potential of this scaffold in discovering new antimalarial agents to combat the spread of multidrug resistance. nih.gov

Enzyme Inhibition Assays (e.g., Kinases, Deacetylases)

Analogues of this compound have been synthesized and evaluated as inhibitors of various enzymes implicated in disease, particularly cancer. These include sirtuins (SIRTs), histone deacetylases (HDACs), and kinases.

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors. frontiersin.org Among these, compound P6 showed selective inhibitory activity against SIRT3 with an IC50 value of 7.2 µM, compared to SIRT1 (32.6 µM) and SIRT2 (33.5 µM). frontiersin.org This compound demonstrated potent inhibitory activity against MLLr leukemic cell lines, inducing G0/G1 phase cell cycle arrest and cell differentiation. frontiersin.org

In the realm of HDAC inhibition, 2-phenylquinoline-4-carboxylic acid derivatives have been explored. nih.govfrontiersin.orgnih.gov By modifying the "cap" moiety of traditional HDAC inhibitors with this quinoline scaffold, researchers identified compounds with significant inhibitory activity. Compound D28 , a hydroxamic acid derivative, and its hydrazide analogue D29 exhibited remarkable selectivity for HDAC3. nih.govfrontiersin.org

Furthermore, quinazoline-based analogues have been investigated as kinase inhibitors. Compound 6e , 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A kinase. nih.gov This compound arrested the cell cycle at the G1 phase and induced apoptosis in MCF-7 breast cancer cells. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| P6 (A 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT3 | 7.2 µM | frontiersin.org |

| P6 (A 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT1 | 32.6 µM | frontiersin.org |

| P6 (A 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT2 | 33.5 µM | frontiersin.org |

| D28 (A 2-phenylquinoline-4-carboxylic acid derivative) | HDAC3 | 24.45 µM | frontiersin.org |

| D29 (A 2-phenylquinoline-4-carboxylic acid derivative) | HDAC1 | 32.59 µM | frontiersin.org |

| D29 (A 2-phenylquinoline-4-carboxylic acid derivative) | HDAC2 | 183.5 µM | frontiersin.org |

| D29 (A 2-phenylquinoline-4-carboxylic acid derivative) | HDAC3 | 0.477 µM | frontiersin.org |

| 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora A | IC50 not specified, but identified as most potent | nih.gov |

To assess the selectivity of these novel inhibitors, kinase panel screening is a crucial step. For the Aurora A inhibitor 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), a kinase panel assay was conducted against 14 different kinases to evaluate its selectivity profile. nih.gov This screening is essential to ensure that the compound's biological effects are due to the inhibition of the intended target and to minimize off-target effects. The results of such panels guide further structural optimization to enhance potency and selectivity for the target kinase. nih.gov

In Vivo Preclinical Efficacy Studies (Animal Models)

The therapeutic potential of quinoline-based compounds has been validated in various in vivo animal models. For instance, the oncolytic efficacy of Vacquinol-1, a 2-(4-chlorophenyl)quinolin-4-ylmethanol, was demonstrated in preclinical models of glioblastoma. nih.gov

In the context of anti-inflammatory research, a substituted quinoline carboxylic acid, CL 306 ,293, effectively suppressed inflammation and joint destruction in both developing and established adjuvant arthritis in rats. nih.gov It also suppressed delayed-type hypersensitivity reactions in dogs. nih.gov

For antimalarial activity, several quinoline-4-carboxamide derivatives showed excellent oral efficacy in the P. berghei malaria mouse model, with ED90 values below 1 mg/kg following a 4-day oral dosing regimen. nih.govresearchgate.net Similarly, novel 4-aminoquinoline derivatives demonstrated promising in vivo pharmacokinetic profiles in mice and high potency against chloroquine-resistant P. falciparum. nih.gov These in vivo studies are critical for confirming the therapeutic potential observed in vitro and for advancing promising candidates toward clinical development.

Murine Models of Disease

Preclinical evaluation of quinoline derivatives, such as this compound and its analogues, frequently employs murine models to investigate their therapeutic potential across a range of diseases. The choice of a specific mouse model is contingent upon the anticipated biological activity of the compound . Given the broad spectrum of activity associated with quinoline scaffolds, a variety of validated and relevant murine models are utilized in research. rsc.org

For compounds with potential anticancer properties, xenograft models are a fundamental tool. nih.gov In this approach, human cancer cell lines are implanted into immunodeficient mice, leading to the formation of tumors. nih.gov These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth. nih.govacs.org The selection of the cancer cell line is critical and is typically guided by in vitro cytotoxicity data. Another relevant model, particularly for breast cancer research, is the use of transgenic mouse models, which are genetically engineered to develop tumors spontaneously. acs.org

In the context of infectious diseases, such as malaria, the Plasmodium berghei-infected mouse model is a standard for assessing the in vivo efficacy of novel antimalarial agents. nih.govacs.org This model is instrumental in determining the ability of a compound to reduce parasitemia in infected mice. acs.org For quinoline derivatives with potential antibacterial activity, various murine infection models can be employed, depending on the target pathogen. rsc.org

The table below summarizes representative murine models applicable to the preclinical investigation of quinoline derivatives.

| Disease Area | Murine Model | Investigated Outcome |

| Cancer | Xenograft Model (e.g., with various human cancer cell lines) | Tumor growth inhibition |

| Cancer | Transgenic Breast Cancer Model | Reduction in spontaneous tumor development |

| Malaria | Plasmodium berghei Infection Model | Reduction of parasitemia |

Assessment of Biological Efficacy in Relevant Animal Systems

The assessment of biological efficacy in murine models involves the systematic evaluation of specific endpoints to determine the therapeutic potential of compounds like this compound and its analogues. The methodologies for these assessments are well-established and provide quantitative data on the compound's activity.

In oncology-focused studies using xenograft models, a primary endpoint is the measurement of tumor size over time. nih.gov The reduction in tumor volume in treated animals compared to a control group is a key indicator of antitumor efficacy. nih.govacs.org For some quinoline derivatives, the effect on the cell cycle and the induction of apoptosis within the tumor tissue are also investigated to understand the mechanism of action. nih.gov

For antimalarial quinoline compounds evaluated in the P. berghei model, the primary efficacy endpoint is the reduction in parasitemia, often expressed as the 90% effective dose (ED90), which is the dose required to suppress parasite growth by 90%. nih.govacs.org Survival time of the treated mice is another critical parameter that is monitored. acs.org

The following tables present illustrative data on the biological efficacy of various quinoline analogues in relevant animal models, as described in the scientific literature. It is important to note that this data is for structurally related compounds and not for this compound itself.

Table 1: In Vivo Efficacy of an Antimalarial Quinoline-4-carboxamide Analogue in the P. berghei Mouse Model acs.org

| Compound | ED90 (mg/kg) |

| Analogue 1 | 2.6 |

| Analogue 2 | 1 |

Data adapted from a study on quinoline-4-carboxamide derivatives, demonstrating their efficacy in a murine model of malaria. acs.org

Table 2: Antitumor Activity of a Quinoline Analogue in a Xenograft Mouse Model nih.gov

| Treatment Group | Average Tumor Size (mm³) |

| Vehicle Control | 1500 |

| Quinoline Analogue "91b1" | 500 |

This table illustrates the significant reduction in tumor size observed with a quinoline compound in a nude mice xenograft model. nih.gov

Mechanistic Insights into Biological Activity

Molecular Target Identification and Validation

The biological effects of 2-(4-Chlorophenyl)-6-fluoro-4-carboxyquinoline and its analogs are rooted in their interaction with specific molecular targets. Research into the broader class of quinoline-4-carboxylic acids has identified several key proteins whose functions are modulated by these compounds.

Protein-Ligand Interaction Studies (e.g., Enzyme Active Site Binding)

The quinoline-4-carboxylic acid scaffold is a recognized pharmacophore that interacts with various enzymes, often by binding within their active sites. A primary target identified for this class of compounds is Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov

Structure-guided development of DHODH inhibitors indicates that compounds analogous to this compound occupy the ubiquinone binding site of the enzyme. nih.gov This binding occurs in a hydrophobic channel formed by alpha-helices, where the 4-carboxylic acid quinoline (B57606) ring system orients toward the active site. nih.gov The stability of this interaction is enhanced by numerous hydrophobic interactions with amino acid residues lining the binding pocket. nih.gov

Beyond DHODH, the 2-aryl-quinoline-4-carboxylic acid structure has been investigated for its inhibitory activity against other enzymes. Studies on close analogs have revealed potent interactions with different molecular targets, as detailed in the table below.

| Compound Class/Analog | Molecular Target | Binding Site Insights | Reference |

|---|---|---|---|

| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Binds in the hydrophobic ubiquinone binding channel, stabilized by interactions with residues such as L42, M43, L46, P52, A55, A59, F62, and T63. | nih.gov |

| 2-Phenylquinoline-4-Carboxylic Acid Derivatives | Histone Deacetylases (HDACs), specifically HDAC3 | Inhibitory activity demonstrated, suggesting interaction with the enzyme's active site. | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives | Sirtuin 3 (SIRT3) | The quinoline and substituted phenyl groups occupy hydrophobic pockets in the active site opening, with Phe61 and Phe175 being key residues for hydrophobic interactions. | frontiersin.org |

| 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives | Microbial DNA Gyrase | Docking studies suggest significant binding scores, indicating a strong interaction within the enzyme's binding pocket. | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Molecular docking shows significant binding into the main pocket, with the fluorine group impacting binding to the hinge region. | nih.govmdpi.com |

DNA Intercalation and Binding Mechanisms

The planar aromatic structure of the quinoline ring system suggests a potential for direct interaction with DNA. nih.gov Molecules with such structures can function as intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govnih.gov This mode of action can disrupt DNA replication and transcription, leading to cytotoxic effects.

While direct intercalation studies on this compound are not extensively detailed, research on related compounds supports this mechanism. Quinolines are known to function as DNA gyrase inhibitors, which inherently involves interaction with bacterial DNA. nih.gov Furthermore, certain derivatives of the broader quinoline class have been explicitly identified as DNA intercalating topoisomerase IIα poisons, providing strong evidence that this mechanism is relevant for this structural scaffold. nih.gov The binding of these compounds can be non-covalent, occurring through intercalation or by fitting into the major or minor grooves of the DNA helix. nih.gov

Cellular Pathway Modulation

By engaging with molecular targets like enzymes and DNA, this compound and its analogs can modulate various cellular pathways, impacting cell proliferation, differentiation, and gene expression.

Cell Cycle Progression Analysis

A common consequence of targeting proteins involved in cell proliferation is the arrest of the cell cycle at specific checkpoints. nih.gov This allows for the repair of cellular damage or, if the damage is too severe, the initiation of apoptosis. Studies on various quinoline and quinazoline (B50416) derivatives have demonstrated their ability to halt cell cycle progression in different phases.

For instance, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, acting as a SIRT3 inhibitor, was found to induce cell cycle arrest in the G0/G1 phase. frontiersin.org A structurally similar quinazoline analog, which inhibits Aurora A kinase, also caused cell cycle arrest in the G1 phase. nih.govmdpi.com In contrast, a 2-phenylquinoline-4-carboxylic acid derivative developed as an HDAC inhibitor led to G2/M phase arrest. nih.gov These findings highlight the scaffold's potential to influence cell cycle checkpoints, with the specific phase of arrest likely depending on the precise molecular target.

| Compound/Analog | Primary Target | Observed Cell Cycle Effect | Reference |

|---|---|---|---|

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | Induction of G0/G1 phase arrest in MLLr leukemic cell lines. | frontiersin.org |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | Arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells. | nih.govmdpi.com |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | Induction of G2/M phase arrest in K562 cells. | nih.gov |

Induction of Cell Differentiation

Beyond halting proliferation, some anticancer agents can promote the differentiation of malignant cells, causing them to mature into non-proliferating, specialized cell types. This is considered a valuable therapeutic strategy. Research has shown that a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, which selectively inhibits SIRT3, contributes to its anticancer effects by inducing cell differentiation in leukemic cell lines. frontiersin.org This suggests that the quinoline-4-carboxylic acid scaffold can be chemically modified to not only stop cancer cell growth but also to push the cells toward a terminal, differentiated state. frontiersin.orgnih.gov

Gene Expression Modulation (e.g., Enhancer Activity)

The molecular targets of quinoline derivatives are often linked to the regulation of gene expression. For example, DHODH inhibitors can have downstream effects on cellular signaling pathways that control gene transcription. nih.gov Leflunomide, an agent that also inhibits DHODH, is known to be an agonist for the aryl-hydrocarbon receptor, a transcription factor that regulates the expression of genes encoding drug-metabolizing enzymes. nih.gov

Furthermore, studies on related 6-fluoroquinazoline (B579947) compounds have demonstrated direct modulation of gene products. These compounds were found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-alpha), a potent cytokine involved in inflammation. nih.gov This inhibitory action on a key signaling protein points to the ability of this structural class to modulate gene expression at the protein level. nih.gov

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov They are dynamic polymers of α- and β-tubulin subunits. The disruption of microtubule dynamics is a key strategy in cancer chemotherapy. nih.gov Agents that interfere with this process are broadly classified as microtubule stabilizers or destabilizers. researchgate.net

Derivatives of the quinoline scaffold have been identified as potent inhibitors of tubulin polymerization, functioning as microtubule-destabilizing agents. nih.govresearchgate.net These compounds typically act by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.netrsc.org This interaction prevents the polymerization of tubulin dimers into microtubules, which disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. researchgate.netnih.gov Consequently, the cell cycle is arrested, often in the G2/M phase, leading to programmed cell death (apoptosis). nih.govnih.gov

Research into various quinoline derivatives demonstrates their efficacy in inhibiting tubulin polymerization. For instance, a synthesized quinoline derivative, compound 4c (not the subject of this article), was shown to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.netrsc.org This activity was associated with a significant arrest of MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle and a reduction in β-tubulin mRNA levels. nih.govresearchgate.netrsc.org Molecular docking studies have further supported that these types of compounds fit well into the hydrophobic pocket of the β-tubulin subunit at the colchicine binding site. nih.govresearchgate.netrsc.org

Table 1: Biological Activity of Related Quinoline Derivatives

| Compound | Activity | IC50 Value | Cell Line | Ref |

|---|---|---|---|---|

| Compound 4c | Tubulin Polymerization Inhibition | 17 ± 0.3 μM | - | researchgate.netrsc.org |

| Compound 13a | Antiproliferative | 0.50 μM | HeLa | nih.gov |

This table presents data for related compounds to illustrate the general activity of the quinoline class as tubulin inhibitors. Data for this compound was not specifically available in the searched literature.

Structure-Mechanism Relationships

The biological activity of 2-phenylquinoline (B181262) derivatives as tubulin polymerization inhibitors is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies reveal that specific substitutions on the quinoline and phenyl rings are crucial for potent inhibitory effects.

The core structure consists of a quinoline ring system, which is a bicyclic heterocycle, with a phenyl group attached at the 2-position and a carboxylic acid at the 4-position. The efficacy of these compounds is modulated by the nature and position of substituents on these rings.

Key structural features that influence activity include:

The 4-Carboxy Group : The carboxylic acid group at the C4 position of the quinoline ring is a common feature in this class of compounds and is understood to facilitate penetration into bacterial cells, a concept that may extend to cancer cells. nih.gov

The 2-Phenyl Group : A phenyl ring at the C2 position is critical for activity. Substitutions on this phenyl ring significantly impact potency. For example, the presence of a halogen, such as the chloro group at the para-position (4-position) in this compound, is a common feature in potent tubulin inhibitors. nih.gov

The 6-Fluoro Group : The presence of a fluorine atom at the C6 position of the quinoline ring is considered necessary for strong biological activity in related quinolone compounds. nih.gov

Hydrophobic Interactions : SAR studies have indicated that tubulin polymerization can be inhibited through hydrophobic interactions, emphasizing the importance of the aromatic rings in binding to the hydrophobic pocket of the β-tubulin subunit. researchgate.netnih.gov

The general pharmacophore for inhibitors binding to the colchicine site often includes multiple hydrophobic and aromatic groups, which ensure a stable and effective fit within the binding pocket. nih.gov The specific arrangement of the chlorophenyl and fluoroquinoline moieties in this compound aligns with the structural requirements for potent interaction with the colchicine binding site, thereby inhibiting tubulin polymerization and exerting its antimitotic effects.

Table 2: Key Structural Features and Their Postulated Roles

| Structural Moiety | Position | Postulated Role in Activity | Ref |

|---|---|---|---|

| Carboxylic Acid | C4 on Quinoline | May facilitate cell penetration | nih.gov |

| Phenyl Group | C2 on Quinoline | Core component for binding | researchgate.net |

| 4-Chloro Substituent | C4 on Phenyl | Potentiates inhibitory activity | nih.gov |

| Fluoro Group | C6 on Quinoline | Enhances biological activity | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substitution at Position 2 (Phenyl Ring)

The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid scaffold is a common feature in many biologically active compounds and is considered a key site for modification to enhance activity. nih.gov The interactions of this phenyl ring within the hydrophobic channels of target enzymes underscore its importance. nih.gov

The substitution of halogens on the 2-phenyl ring can have varied effects on biological potency, depending on the specific target and the nature of the halogen. In the development of certain histone deacetylase (HDAC) inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold, compounds with a chlorine substitution on the phenyl ring demonstrated decreased activity compared to the unsubstituted parent compound. nih.gov Conversely, difluoride substitution in the same series was found to be conducive to inhibitory activity. nih.gov This suggests that while halogenation is a viable strategy for modification, the specific electronic and steric properties of the halogen, as well as its position on the ring, are critical factors in determining its effect on biological efficacy.

Modifications to the 2-phenyl ring beyond simple halogenation have been extensively studied to probe the structural requirements for activity. Research indicates that both electron-withdrawing groups, such as trifluoromethyl (CF3), and electron-donating groups, like methyl (CH3), can be incorporated, though their impact is highly context-dependent. nih.gov Steric factors also play a significant role; for instance, installing a strongly electron-withdrawing fluoro substituent at the 2'-position of a pyridine (B92270) ring (a phenyl isostere) resulted in a marked loss of potency, suggesting that steric hindrance can be detrimental. nih.gov

In other studies, the addition of different functional groups to the phenyl ring produced a range of effects. The introduction of methyl or methoxy (B1213986) substitutions was found to reduce the inhibitory potency of certain HDAC inhibitors. nih.gov However, for antibacterial applications, the addition of flexible chain amino groups at the 2-phenyl position was shown to enhance activity against E. coli. nih.gov

| Substituent | Position | Observed Effect on Activity | Compound Series / Target | Reference |

|---|---|---|---|---|

| -Cl (Chlorine) | Varies | Decreased Potency | HDAC Inhibitors | nih.gov |

| -F (Difluoride) | Varies | Increased Potency | HDAC Inhibitors | nih.gov |

| -CH3 (Methyl) | Varies | Reduced Potency | HDAC Inhibitors | nih.gov |

| -OCH3 (Methoxy) | Varies | Reduced Potency | HDAC Inhibitors | nih.gov |

| -CF3 (Trifluoromethyl) | 2' or 4' | Potent Activity (position dependent) | DHODH Inhibitors | nih.gov |

| Flexible Amino Chains | Varies | Enhanced Antibacterial Activity | Antibacterial Agents | nih.gov |

Role of Fluoro Substitution at Position 6

The fluorine atom at position 6 of the quinoline (B57606) ring is a crucial element for conferring strong biological activity. mdpi.com Its inclusion is a well-established strategy in medicinal chemistry to improve the metabolic stability and potency of compounds. acs.org The introduction of a fluorine atom at the C6 position has been shown to improve antiplasmodial activity over corresponding methoxylated analogues. nih.gov Similarly, this substitution is a key feature in many potent fluoroquinolone antibacterial agents. researchgate.net In studies of compounds targeting dihydroorotate (B8406146) dehydrogenase (DHODH), the 6-fluoro substitution was part of the lead compound that demonstrated potent antiviral activity. elsevierpure.comresearchgate.net

The unique properties of the fluorine atom contribute significantly to its impact on molecular activity. Fluorine is the most electronegative element, which allows it to form strong electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's active site, thereby augmenting binding affinity. acs.org

Furthermore, the substitution of a hydrogen atom with fluorine can enhance the metabolic stability of a molecule, making it less susceptible to enzymatic degradation and potentially extending its half-life in the body. acs.org Fluorine can also introduce steric hindrance, altering the three-dimensional conformation of the molecule, which can be a critical factor in designing drugs with specific stereochemical requirements for target engagement. acs.org

| Property | Effect | Reference |

|---|---|---|

| High Electronegativity | Enhances binding affinity via electrostatic interactions. | acs.org |

| Metabolic Stability | Reduces susceptibility to enzymatic breakdown, potentially increasing half-life. | acs.org |

| Steric Hindrance | Alters molecular conformation, influencing stereochemistry and target fit. | acs.org |

Importance of the 4-Carboxy Group

The quinoline-4-carboxylic acid moiety is a fundamental pharmacophore for a wide range of biological activities. nih.govresearchgate.net Its presence is considered a strict requirement for the activity of certain classes of enzyme inhibitors.

The carboxylic acid group at the C(4) position plays a direct and critical role in target binding. A high-resolution co-crystal structure of a brequinar (B1684385) analogue—a potent DHODH inhibitor with a 6-fluoro-4-carboxyquinoline core—revealed the precise interactions of this group. The carboxylate moiety forms a crucial salt bridge with an arginine residue (R136) and engages in a hydrogen bond interaction with a glutamine residue (Q47) within the enzyme's binding pocket. nih.gov These specific, high-energy interactions serve to anchor the inhibitor in the active site, exemplifying the essential nature of the carboxylic acid for potent inhibition. nih.gov

The importance of this functional group is further highlighted in studies where its modification leads to a loss of activity. For instance, in a series of fluorinated quinoline derivatives tested for anticancer activity, ester-containing analogues were active, while their hydrolyzed acidic counterparts (the free carboxylic acids) were inactive against triple-negative breast cancer cells. acs.orgacs.org This indicates that while the acidic group is key for binding in some targets like DHODH, the specific form at position 4 (e.g., acid vs. ester) is a critical determinant of activity and can vary depending on the target protein's active site architecture. acs.org

Modifications and Bioisosteric Replacements

The scaffold of 2-(4-Chlorophenyl)-6-fluoro-4-carboxyquinoline offers multiple sites for chemical modification to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. Strategic modifications and bioisosteric replacements are key strategies in medicinal chemistry to optimize lead compounds. drughunter.com A bioisostere is a molecule or group that results from the exchange of an atom or a group of atoms with another, broadly similar, atom or group. cambridgemedchemconsulting.com This approach aims to create a new compound with similar biological properties but potentially improved characteristics such as enhanced potency, selectivity, or reduced toxicity. cambridgemedchemconsulting.comnih.gov

Modifications at the C4-Carboxylic Acid Position:

The carboxylic acid group at the C4 position is a critical feature for the biological activity of many quinoline-4-carboxylic acids. nih.gov However, it can also lead to rapid metabolism, such as the formation of reactive acyl glucuronides. hyphadiscovery.com To mitigate this, bioisosteric replacement is a common strategy.

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: This acidic heterocycle is a widely used replacement for carboxylic acids due to its similar pKa and ability to participate in similar ionic interactions. Tetrazoles can offer advantages by being less susceptible to acyl glucuronidation. hyphadiscovery.com

Hydroxamic Acids and Hydrazides: In studies of 2-phenylquinoline-4-carboxylic acids as histone deacetylase (HDAC) inhibitors, the carboxylic acid was replaced with zinc-binding groups like hydroxamic acid and hydrazide. This modification led to compounds with significantly improved inhibitory activity and selectivity for specific HDAC isoforms. frontiersin.org

Amides: Conversion of the C4-carboxylic acid to various amide derivatives is another common modification. For instance, in a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, different amides were synthesized to explore their potential as SIRT3 inhibitors. frontiersin.org

Esters: Esterification of the C4-carboxylic acid, for example to a methyl ester, has also been explored. However, in the context of MRP2 inhibition, this modification led to a decrease in activity, suggesting that the free carboxylate is crucial for interaction with the target protein. nih.gov

Modifications at the C2-Aryl Position:

The 2-(4-chlorophenyl) group is a key determinant of the compound's activity and selectivity. Modifications to this part of the molecule can significantly impact its interaction with biological targets.

Substitution on the Phenyl Ring: The substitution pattern on the C2-phenyl ring is crucial. Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives as antibacterial agents showed that introducing different amino substituents on the phenyl ring could modulate the activity spectrum. For example, rigid cyclic amino groups were found to be favorable for activity against Gram-positive bacteria, while flexible chain amino groups enhanced activity against the Gram-negative bacterium E. coli. nih.gov

Replacement of the Phenyl Ring: The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

Modifications on the Quinoline Core:

C6-Fluoro Group: The fluorine atom at the C6 position is a common feature in many bioactive quinolones, often enhancing their potency. oup.com Structure-activity relationship studies on 6-desfluoroquinolones have shown that replacing the fluorine at this position with an amino group can be beneficial for anti-HIV activity. researchgate.net

Other Positions (C5, C7, C8): Substitutions at other positions on the quinoline's benzo ring can also influence activity. For fluoroquinolone antibacterials, substituents at positions C5 and C8 affect the planarity of the molecule and can be optimized for improved activity. Halogen, methyl, or methoxy groups at the C8 position have been shown to increase in vitro activity against gram-positive bacteria. oup.com

The following table summarizes some key bioisosteric replacements and their observed effects on related 2-aryl-4-carboxyquinoline scaffolds.

| Original Group (Position) | Bioisosteric Replacement | Target/Activity | Observed Effect |

| Carboxylic Acid (C4) | Hydroxamic Acid / Hydrazide | HDAC Inhibition | Improved potency and HDAC3 selectivity frontiersin.org |

| Carboxylic Acid (C4) | Methyl Ester | MRP2 Inhibition | Decreased activity nih.gov |

| Hydrogen (on C2-Phenyl) | Amino Groups | Antibacterial | Modulated Gram-positive vs. Gram-negative activity nih.gov |

| Fluoro (C6) | Amino Group | Anti-HIV | Beneficial for activity researchgate.net |

Comprehensive SAR Mapping for Optimized Potency and Selectivity

The structure-activity relationship (SAR) for the this compound scaffold is highly dependent on the biological target. By systematically modifying different parts of the molecule, researchers have been able to optimize potency and selectivity for various enzymes and cellular processes.

Key Structural Regions for SAR:

The C4-Carboxylic Acid: This group is often essential for activity, likely acting as a key binding motif through ionic or hydrogen bond interactions. As seen in MRP2 inhibitors, the free carboxylate is critical, and its esterification is detrimental to activity. nih.gov However, for HDAC inhibitors, converting it to a zinc-binding group like a hydrazide was key to achieving high potency and selectivity for the HDAC3 isoform. frontiersin.org

The C2-Aryl Substituent: This region projects into the binding pockets of target proteins and is crucial for determining potency and selectivity.

For human dihydroorotate dehydrogenase (DHODH) inhibitors, extensive SAR studies on related 6-fluoro-2-arylquinoline-4-carboxylic acids revealed that complex biaryl ether substituents at the C2 position lead to highly potent compounds. For example, the analog 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid demonstrated an IC₅₀ of 1 nM against human DHODH, showcasing the importance of optimizing this part of the molecule for potent inhibition. elsevierpure.com

In the context of SIRT3 inhibition , introducing a 4-acrylamido group on the C2-phenyl ring was a key discovery, leading to potent and selective inhibitors. frontiersin.org

The Quinoline Core (Positions 5, 6, 7, 8): The substitution pattern on the quinoline's benzo ring fine-tunes the electronic properties and steric profile of the molecule.

The C6-fluoro substituent is a common feature in potent fluoroquinolone antibacterials, where it is known to enhance DNA gyrase inhibition. researchgate.net In the case of DHODH inhibitors, this fluorine atom is also present in the most potent analogs. elsevierpure.com

Modifications at C7 are particularly important for the antibacterial activity of quinolones, where a piperazine (B1678402) or similar basic group is often required. researchgate.net

Substitutions at C5 and C8 can enhance activity against Gram-positive bacteria, with small groups like methyl or methoxy being optimal. oup.com

The table below provides a summary of the SAR findings for different biological targets based on modifications to the general 2-aryl-6-fluoro-4-carboxyquinoline scaffold.

| Target | C2-Aryl Group Modification | C4-Carboxy Group Modification | C6/C8-Quinoline Core Modification | Outcome |

| DHODH | Introduction of bulky biaryl ethers (e.g., 5-isopropyl-2-methyl-4-phenoxyphenyl) | Carboxylic acid essential | 6-Fluoro maintained | Potent inhibition (nanomolar range) elsevierpure.com |

| HDAC3 | Phenyl group | Conversion to hydrazide | Not specified | Potent and selective inhibition frontiersin.org |

| SIRT3 | 4-Acrylamidophenyl | Conversion to various amides | Not specified | Potent and selective inhibition frontiersin.org |

| MRP2 | Dimethoxyphenyl | Carboxylic acid essential (esterification reduces activity) | Not specified | Potent inhibition nih.gov |

| Bacteria | Phenyl with amino substituents | Carboxylic acid essential | 6-Fluoro enhances activity; C7/C8 substitutions are critical | Broad-spectrum antibacterial activity nih.govoup.com |

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely employed in drug design to understand how a ligand, such as 2-(4-Chlorophenyl)-6-fluoro-4-carboxyquinoline, interacts with its protein target.

Molecular docking simulations have been crucial in predicting the binding mode of this compound and its analogs with their primary target, human dihydroorotate (B8406146) dehydrogenase (DHODH). explorationpub.comnih.govnih.gov DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for anticancer and immunosuppressive agents. nih.govresearchgate.net

Simulations consistently predict that this class of quinoline-based inhibitors binds within a specific channel of the DHODH enzyme. nih.gov The quinoline (B57606) core typically orients itself within a hydrophobic pocket at the entrance of the binding site. nih.gov The carboxylic acid moiety at the 4-position of the quinoline ring extends deeper into a more polar region of the binding site, which is critical for anchoring the molecule. nih.govnih.gov For instance, in a co-crystal structure of a close Brequinar (B1684385) analog with DHODH, the carboxylate group is shown to be essential for potent inhibition. nih.gov Docking studies of similar quinoline-4-carboxamide derivatives have also been performed on other targets like protein kinase A and kinesin spindle protein to predict potential interactions. thaiscience.info

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. Docking studies have elucidated these key interactions between quinoline inhibitors and DHODH. nih.govnih.gov The carboxylate group is particularly important, forming strong ionic interactions (salt bridges) and hydrogen bonds with positively charged or polar amino acid residues within the active site. nih.govnih.gov

Key residues in human DHODH that interact with Brequinar-like inhibitors have been identified through these simulations. These interactions are fundamental to the compound's inhibitory activity. For example, a cocrystal structure of a Brequinar analogue revealed that the carboxylate forms a salt bridge with Arginine (R136) and a potential hydrogen bond with Glutamine (Q47). nih.gov Other studies have highlighted hydrogen bonds with residues like Tyrosine (Y356). researchgate.netacs.org The phenyl and quinoline rings engage in hydrophobic interactions with nonpolar residues such as Methionine (M43) and Phenylalanine (F98). nih.gov

| Amino Acid Residue | Type of Interaction | Interacting Moiety of Ligand | Reference |

|---|---|---|---|

| Arginine (R136) | Salt Bridge, Hydrogen Bond | Carboxylate Group | nih.govnih.gov |

| Glutamine (Q47) | Hydrogen Bond | Carboxylate Group | nih.gov |

| Tyrosine (Y356) | Hydrogen Bond | Carboxylate Group | researchgate.netacs.org |

| Methionine (M43) | Hydrophobic Interaction | Chlorophenyl Group | nih.gov |

| Phenylalanine (F98) | Hydrophobic Interaction | Chlorophenyl Group | nih.gov |

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic properties of molecules. mdpi.comnih.gov These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic parameters that govern a molecule's structure and reactivity. nih.gov For quinolone carboxylic acid derivatives, DFT has been used to investigate intra- and intermolecular interactions, geometric parameters, and vibrational features. mdpi.com

DFT calculations allow for a detailed analysis of the electronic structure of quinoline derivatives. mdpi.com This includes determining the distribution of electron density and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO are critical, as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov In studies of related quinolone structures, theories such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) have been applied to further understand the nature of chemical bonds and non-covalent interactions within the molecule. mdpi.comnih.gov

The electronic parameters derived from DFT calculations are valuable for predicting the chemical reactivity of a molecule. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions that are rich or poor in electrons can be visualized. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. For instance, in related quinazoline (B50416) structures, DFT calculations have been used to determine that the carbon atom at the 4-position is more susceptible to nucleophilic attack, explaining the regioselectivity of certain reactions. mdpi.com Such analyses are crucial for understanding metabolic pathways and designing chemical syntheses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are widely used in drug discovery to predict the activity of newly designed molecules and to optimize lead compounds. nih.gov

For classes of compounds like quinoline and quinazoline derivatives, QSAR models have been developed to predict their anticancer activity. nih.govnih.gov These models are built using a "training set" of molecules with known activities. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods are then used to build an equation that correlates these descriptors with biological activity. The predictive power of the resulting model is then validated using an external "test set" of compounds. nih.gov While a specific QSAR model exclusively for this compound was not detailed in the reviewed literature, the principles are broadly applied to quinoline-based inhibitors to guide the synthesis of analogs with improved potency.

Derivation of Predictive Models for Biological Activity

Computational methods, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding and predicting the biological activity of chemical compounds. frontiersin.orgnih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity, thereby guiding the design of new, more potent derivatives. frontiersin.orgnih.gov For the class of 2,4-disubstituted 6-fluoroquinolines, which includes this compound, robust and predictive QSAR models have been developed to elucidate their antiplasmodial activity. nih.gov

One such study utilized the genetic function approximation (GFA) technique to build a QSAR model. nih.gov This method explores combinations of molecular descriptors to find the best correlation with biological activity. The resulting model demonstrated strong predictive power, as evidenced by its statistical validation metrics. nih.gov

Table 1: Statistical Validation of a QSAR Model for 2,4-disubstituted 6-fluoroquinolines

| Metric | Value | Description |

|---|---|---|

| R² | 0.921 | The internal squared correlation coefficient, indicating a strong fit of the model to the training data. nih.gov |

| R²adj | 0.878 | The adjusted squared correlation coefficient, which accounts for the number of descriptors in the model. nih.gov |

| Q²cv | 0.801 | The leave-one-out cross-validation coefficient, a measure of the model's internal predictive ability. nih.gov |

| R²pred | 0.901 | The predictive squared correlation coefficient for an external test set, indicating high external predictive power. nih.gov |

The high values for these statistical parameters suggest that the developed QSAR model is reliable for predicting the antiplasmodial activity of novel 6-fluoroquinoline (B108479) analogs. nih.gov Such models are crucial in computational drug discovery, allowing for the virtual screening and prioritization of compounds for synthesis and further biological testing. nih.govarxiv.org

Identification of Physicochemical Descriptors Influencing Activity

The predictive power of a QSAR model is derived from its molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov The analysis of these descriptors provides insight into the structural features that are critical for biological activity. For 2,4-disubstituted 6-fluoroquinolines, specific 2D and 3D descriptors have been identified as having a significant influence on their antiplasmodial potency. nih.gov

These descriptors fall into several categories, including those that describe the molecule's topology, geometry, and electronic properties. The QSAR model for 6-fluoroquinolines revealed that antiplasmodial activity is positively correlated with the number of 5-membered rings (n5Ring) and certain 3D descriptors (TDB8u, RDF75i), while being negatively correlated with others (GGI9, TDB7u). nih.gov

Table 2: Key Physicochemical Descriptors and Their Influence on the Activity of 6-Fluoroquinolines

| Descriptor | Type | Influence on Activity | Description |

|---|---|---|---|

| n5Ring | 2D Descriptor (Constitutional) | Positive | Represents the number of five-membered rings in the molecule. nih.gov |

| GGI9 | 2D Descriptor (Topological) | Negative | A topological index that encodes information about the connectivity and branching of the molecule. nih.gov |

| TDB7u | 3D Descriptor | Negative | A 3D descriptor derived from the molecule's geometry, weighted by atomic van der Waals volumes. nih.gov |

| TDB8u | 3D Descriptor | Positive | A 3D descriptor derived from the molecule's geometry, weighted by atomic van der Waals volumes. nih.gov |

| RDF75i | 3D Descriptor | Positive | A Radial Distribution Function descriptor, which provides information on the interatomic distances in the 3D structure, weighted by atomic ionization potential. nih.gov |

The identification of these specific descriptors is vital for lead optimization. It suggests that modifications to the molecular structure that increase the values of positively correlated descriptors and decrease the values of negatively correlated ones could lead to the design of more effective compounds. nih.govnih.gov

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the research process. nih.govfrontiersin.org Computational models are used to estimate various ADME parameters for compounds like this compound, guiding structural modifications to improve drug-likeness. researchgate.netnih.gov

Absorption and Distribution Properties for Research Compounds

The absorption and distribution of a compound are key determinants of its bioavailability and efficacy. In silico tools predict these properties by calculating parameters related to membrane permeability and transport. frontiersin.org Key predicted properties include permeability across Caco-2 cell monolayers (an indicator of intestinal absorption), plasma protein binding, and blood-brain barrier penetration. nih.govfrontiersin.org For quinoline derivatives, favorable pharmacokinetic properties are often sought. nih.gov

While specific in silico ADME data for this compound is not extensively published, predictions for this class of compounds can be inferred from general models. The presence of the carboxylic acid group typically decreases passive permeability but can make the compound a substrate for uptake transporters. The lipophilicity, influenced by the chlorophenyl and fluoro groups, also plays a crucial role in absorption and distribution. nih.gov

Table 3: Predicted Absorption and Distribution Properties for Quinoline Carboxylic Acid-Type Compounds

| Parameter | Predicted Value/Range | Significance in Research |

|---|---|---|

| Caco-2 Permeability | Low to Moderate | Predicts the rate of absorption across the intestinal epithelial cell barrier. frontiersin.orgnih.gov Low permeability is common for compounds with polar groups like carboxylic acids. |

| Human Intestinal Absorption (HIA) | Moderate | Estimates the extent of absorption from the gastrointestinal tract. nih.gov |

| P-glycoprotein (P-gp) Substrate | Likely No | P-gp is an efflux transporter that can limit drug absorption; not being a substrate is generally favorable. frontiersin.org Some quinoline derivatives, however, can act as inhibitors of related transporters like MRP2. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low | Indicates the compound's ability to cross into the central nervous system. Low penetration is expected due to the polar carboxylic acid group. frontiersin.org |

| Plasma Protein Binding (PPB) | High | Predicts the extent to which the compound binds to proteins in the blood, which affects the free concentration available to exert a biological effect. |

Predicted Metabolic Pathways

Understanding a compound's metabolic fate is essential for evaluating its stability and potential for drug-drug interactions. news-medical.net In silico metabolism prediction models identify likely sites of metabolism on a molecule and the cytochrome P450 (CYP) enzymes responsible. news-medical.netmdpi.com

For this compound, several metabolic pathways can be predicted based on its structure:

Phase I Metabolism: The primary routes are likely to involve oxidation reactions catalyzed by CYP enzymes. news-medical.net Potential sites include the aromatic rings (both the quinoline and the chlorophenyl moieties), which can undergo hydroxylation.

Phase II Metabolism: The carboxylic acid group is a prime site for conjugation reactions, particularly glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com This process increases the water solubility of the compound, facilitating its excretion. mdpi.com

The specific CYP isoforms likely to be involved in the metabolism of this compound class include CYP3A4, CYP2D6, and CYP2C9, which are responsible for metabolizing a vast array of drugs. news-medical.net Predictive models can estimate the lability of different sites on the molecule, highlighting which positions are most susceptible to metabolic attack. news-medical.net This information can guide the synthesis of analogs with improved metabolic stability.

Advanced Derivatives and Analogues in Research

Design and Synthesis of Hybrid Heterocycles Incorporating Quinoline (B57606)

The creation of hybrid molecules by integrating the quinoline core with other heterocyclic systems is a prominent strategy to generate chemical diversity and novel biological activities. thesciencein.org This approach can yield compounds with enhanced potency or entirely new mechanisms of action.

The synthesis of complex, fused-ring systems based on the quinoline framework is efficiently achieved through various synthetic methodologies, particularly multicomponent reactions (MCRs). tandfonline.comrsc.org MCRs are one-pot reactions that combine three or more starting materials, offering advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rsc.orgresearchgate.net

Classic methods like the Pfitzinger and Doebner-von Miller reactions are foundational for constructing the quinoline core itself, often starting from anilines and carbonyl compounds. nih.govresearchgate.net Modern advancements leverage these and other MCRs to build additional fused heterocyclic rings, such as pyrroles, pyrans, pyrimidines, and indoles, onto the quinoline scaffold. tandfonline.comnih.gov These tricyclic and tetracyclic fused-quinolines demonstrate a wide spectrum of biological activities. tandfonline.comnih.gov For instance, metal-free, one-pot annulation reactions can produce highly substituted indolo[2,3-b]quinolines, while other protocols use catalysts like silver triflate or zinc(II) triflate to mediate the synthesis of polysubstituted quinolines. nih.govnih.gov These strategies allow for the systematic variation of substituents, facilitating the exploration of structure-activity relationships.

Linker chemistry is crucial for developing complex biomolecules where the quinoline moiety acts as a functional unit connected to another molecular entity, such as a targeting antibody, a cytotoxic payload, or a diagnostic probe. symeres.comprecisepeg.com The 4-carboxy group of 2-(4-Chlorophenyl)-6-fluoro-4-carboxyquinoline is an ideal attachment point, or "handle," for conjugation. nih.gov

Linkers are molecular bridges that can be classified as either cleavable or non-cleavable. abzena.com

Cleavable linkers are designed to release the quinoline-containing molecule under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes. precisepeg.com This controlled release mechanism is vital in targeted therapies like antibody-drug conjugates (ADCs) to ensure the payload is delivered specifically to cancer cells while minimizing systemic toxicity. abzena.com

Non-cleavable linkers provide a stable, permanent connection between the quinoline core and its partner molecule. symeres.com These are used when the entire conjugate is required to remain intact to exert its biological function. nih.gov

The design of these linkers carefully considers their physicochemical properties to ensure stability in circulation and compatibility with the conjugation chemistry used to covalently bind the molecular components. symeres.commdpi.com

Exploration of Bioisosteric Replacements and Functional Group Modifications